1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 865554-54-7
VCID: VC21520094
InChI: InChI=1S/C20H24N2O5S/c1-15-3-5-18(25-2)20(11-15)28(23,24)22-9-7-21(8-10-22)13-16-4-6-17-19(12-16)27-14-26-17/h3-6,11-12H,7-10,13-14H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5g/mol

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine

CAS No.: 865554-54-7

Cat. No.: VC21520094

Molecular Formula: C20H24N2O5S

Molecular Weight: 404.5g/mol

* For research use only. Not for human or veterinary use.

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine - 865554-54-7

Specification

CAS No. 865554-54-7
Molecular Formula C20H24N2O5S
Molecular Weight 404.5g/mol
IUPAC Name 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C20H24N2O5S/c1-15-3-5-18(25-2)20(11-15)28(23,24)22-9-7-21(8-10-22)13-16-4-6-17-19(12-16)27-14-26-17/h3-6,11-12H,7-10,13-14H2,1-2H3
Standard InChI Key XWIFRLHIFFDHOT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Canonical SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4

Introduction

Chemical Structure and Properties

1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine is a piperazine derivative with the molecular formula C20H24N2O5S and a molecular weight of 404.5 g/mol. The compound's structure is characterized by several key features that contribute to its biological activity. The compound has the CAS number 865554-54-7, which serves as its unique identifier in chemical databases and literature.

The structural architecture of this compound reveals a piperazine core that serves as the central scaffold. This heterocyclic structure is substituted with a benzo[d] dioxole moiety at one nitrogen atom and a (2-methoxy-5-methylphenyl)sulfonyl group at the other nitrogen position. The benzo[d] dioxole group, also known as a methylenedioxy group attached to a benzene ring, is a structural motif found in various natural products and pharmaceuticals, contributing to the compound's potential pharmacological activity.

Physical and Chemical Characteristics

PropertyValueSignificance
Molecular FormulaC20H24N2O5SDetermines elemental composition and stoichiometry
Molecular Weight404.5 g/molAffects solubility, diffusion, and pharmacokinetics
CAS Number865554-54-7Unique identifier for database referencing
Structural FeaturesPiperazine core, benzo[d] dioxole moiety, sulfonyl groupContributes to its chemical reactivity and biological activity
Functional GroupsEther, sulfonamide, amineDetermines potential interaction sites with biological targets

These properties collectively influence the compound's behavior in various chemical environments and biological systems, affecting its potential pharmacological applications and synthetic accessibility.

Synthesis Methods

The synthesis of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine involves specific reaction pathways that require careful control of conditions to ensure high yield and purity. The general synthetic approach typically follows a multi-step process involving reactions between piperazine derivatives and substituted benzo[d] dioxole compounds.

General Synthetic Pathway

The synthesis typically begins with the preparation of the key intermediates, followed by their coupling. One common approach involves:

  • Alkylation of a piperazine derivative with a benzo[d] dioxole-containing alkyl halide

  • Subsequent sulfonylation of the remaining nitrogen with a (2-methoxy-5-methylphenyl)sulfonyl chloride reagent

These reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with careful control of temperature and reaction time to optimize yield and purity. The synthetic process may also involve protecting group strategies to ensure selectivity in the functionalization of the piperazine nitrogens.

Alternative Synthesis Approaches

An alternative synthesis approach involves reversing the order of functionalization, similar to what is described for related compounds in the literature:

  • Sulfonylation of a mono-protected piperazine with (2-methoxy-5-methylphenyl)sulfonyl chloride

  • Deprotection of the second nitrogen

  • Alkylation with a benzo[d] dioxole-containing alkyl halide

This reversed approach may offer advantages in terms of yield or purity for specific applications. The choice of synthetic route often depends on the availability of starting materials and the desired scale of production.

Pharmacological Properties

Based on its structural features, 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine is likely to exhibit several pharmacologically relevant properties. The compound's structural components suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Receptor Interactions

While specific pharmacological data for this exact compound is limited in the available search results, structurally similar compounds with piperazine cores and sulfonamide groups have demonstrated interactions with various neuroreceptor systems. Related compounds have shown activity as dopamine receptor modulators, particularly at D3 receptors, suggesting that our compound of interest might exhibit similar properties .

The pharmacological profile of this compound may include:

  • Potential modulation of dopamine receptor signaling, particularly at D3 receptors

  • Possible interactions with serotonergic pathways

  • Enzyme inhibition capabilities, including potential effects on metabolic enzymes

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies on similar piperazine derivatives provide insights into how the structural features of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine might contribute to its biological activity. The β-arrestin recruitment assay findings for related compounds suggest that the position and nature of substituents on the aromatic rings can significantly impact receptor selectivity and potency .

The presence of the methoxy group on the phenyl ring attached to the sulfonyl group may enhance binding to specific receptor subtypes, while the benzo[d] dioxole moiety could contribute to favorable pharmacokinetic properties . The piperazine core itself is a common structural element in many CNS-active drugs, providing a scaffold for presenting pharmacophores in specific spatial orientations.

Comparison with Structurally Related Compounds

To better understand the unique properties of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine, it is valuable to compare it with structurally related compounds.

Piperazine Derivatives with Similar Substitution Patterns

Several related piperazine derivatives share structural features with our compound of interest. The table below compares key structural elements and their potential impact on biological activity:

CompoundKey Structural DifferencesPotential Impact on Activity
1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazineReference compoundBaseline for comparison
1-(4-Fluorophenyl)-4-[4-Methyl-3-(Piperidine-1-Sulfonyl)Benzoyl]PiperazineContains fluorophenyl group instead of benzo[d] dioxole; benzoyl linkage instead of sulfonylMay alter receptor selectivity and metabolic stability
2'-[2-(1,3-Benzodioxol-5-yl)pyrimidin-4-yl]-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[3,2-c]pyridin]-4'(1'H)-oneContains benzo[d] dioxole but in a more complex heterocyclic frameworkLikely different receptor selectivity profile
N-acylated piperazines with varying substituentsDifferent acyl groups instead of sulfonyl linkageMay affect binding affinity and functional selectivity

These structural comparisons highlight how subtle modifications to the core scaffold can significantly impact pharmacological properties, including receptor selectivity, binding affinity, and metabolic stability.

Structure-Activity Trends

From studies of related compounds, several structure-activity trends emerge that may be relevant to 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine:

  • The position of methoxy substitution on the phenyl ring significantly affects dopamine receptor subtype selectivity

  • The nature of the linkage between the piperazine and the aromatic rings (e.g., sulfonyl vs. acyl) influences both potency and receptor selectivity

  • Modifications to the benzo[d] dioxole moiety can alter metabolic stability and blood-brain barrier penetration

These trends suggest that 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine occupies a specific niche in chemical space that may confer unique pharmacological properties worthy of further investigation.

Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine is essential for its handling, storage, and potential applications in various fields.

Functional Group Reactivity

  • The piperazine nitrogen atoms can act as nucleophiles in various chemical transformations

  • The sulfonamide group is relatively stable but can undergo hydrolysis under strong acidic or basic conditions

  • The benzo[d] dioxole moiety (methylenedioxy group) is susceptible to oxidative cleavage

  • The methoxy group can be demethylated under certain conditions

These reactive centers provide opportunities for further derivatization of the compound for structure-activity relationship studies or the development of structural analogs with enhanced properties.

Stability Considerations

The stability of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine under various conditions is important for its storage, handling, and potential pharmaceutical applications. While specific stability data for this compound is limited in the provided search results, general principles for similar compounds suggest:

  • Potential sensitivity to oxidation, particularly of the benzo[d] dioxole moiety

  • Stability concerns under strongly acidic conditions that might affect the piperazine ring

  • Possible photosensitivity due to the aromatic systems present in the molecule

Proper storage conditions, likely including protection from light, oxygen, and moisture, would be recommended to maintain the integrity of this compound during long-term storage.

Analytical Characterization

Proper analytical characterization of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine is essential for confirming its identity, assessing its purity, and monitoring reactions involving this compound.

Spectroscopic Analysis

Several spectroscopic techniques are valuable for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal characteristic signals for the aromatic protons, methoxy group, and methylenedioxy group, as well as the piperazine ring protons

  • Mass Spectrometry: Would provide molecular weight confirmation and fragmentation patterns characteristic of the structural features

  • Infrared Spectroscopy: Would show characteristic absorption bands for the sulfonamide, ether, and aromatic functionalities

These techniques collectively provide complementary information that can confirm the structure and purity of the synthesized compound.

Chromatographic Analysis

Chromatographic methods are essential for purity assessment and reaction monitoring:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity determination

  • Thin-Layer Chromatography (TLC): Valuable for reaction monitoring and quick purity checks

  • Gas Chromatography (GC): May be applicable if the compound has sufficient volatility or can be derivatized appropriately

These methods, when properly validated, provide reliable means for quality control and ensuring the consistency of batches produced for research or potential therapeutic applications.

Future Research Directions

The exploration of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine opens several promising avenues for future research that could enhance our understanding of its properties and potential applications.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies would be valuable to determine how modifications to different regions of the molecule affect its biological activity:

  • Variation of substituents on the phenyl ring attached to the sulfonyl group

  • Modification of the benzo[d] dioxole moiety

  • Exploration of alternative linkers between the piperazine and the aromatic rings

  • Investigation of stereochemical influences if chiral centers are introduced

Such studies would help identify the pharmacophoric elements essential for activity and guide the development of optimized analogs.

Pharmacological Profiling

Detailed pharmacological profiling of 1-(Benzo[d] dioxol-5-ylmethyl)-4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine would provide valuable insights into its potential therapeutic applications:

  • Comprehensive receptor binding studies across neurotransmitter systems

  • Functional assays to determine agonist, antagonist, or allosteric modulator activity

  • Enzyme inhibition studies to identify potential off-target effects

  • In vitro and in vivo pharmacokinetic studies to assess drug-like properties

This information would clarify the biological target profile of the compound and help position it within the broader landscape of neuroactive agents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator